2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate
Description
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is a heterocyclic oxazolium salt characterized by a 1,2-oxazol-2-ium core substituted at position 2 with a tert-butyl group and at position 5 with a 2-methylphenyl group. The perchlorate (ClO₄⁻) counterion ensures charge neutrality and enhances the compound’s stability under standard conditions. Oxazolium salts are widely utilized in organic synthesis as catalysts or reagents due to their electrophilic reactivity, particularly in oxidation and cycloaddition reactions.
Properties
CAS No. |
918884-81-8 |
|---|---|
Molecular Formula |
C14H18ClNO5 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H18NO.ClHO4/c1-11-7-5-6-8-12(11)13-9-10-15(16-13)14(2,3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UPJYWMVPLCGDMC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=[N+](O2)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the oxazolium ion. The process may involve:
Reactants: 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazole and perchloric acid.
Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and ensure high yield.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions may be carried out using reducing agents to modify the oxazolium ion.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced oxazolium compounds.
Scientific Research Applications
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets through its oxazolium ion. The compound can form stable complexes with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate can be contextualized by comparing it to other oxazolium derivatives, notably Woodward’s reagents K and L, which share analogous heterocyclic frameworks but differ in substituents and counterions.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Differences: The 2-methylphenyl group in the target compound introduces aromatic π-electron effects, which may enhance resonance stabilization compared to the methyl group in Woodward’s reagent L. This could reduce electrophilicity at the oxazolium core but improve compatibility with aromatic reaction systems. The benzenesulfonate substituent in Woodward’s reagent K imparts water solubility, whereas the perchlorate counterion in the target compound and Woodward’s reagent L prioritizes stability in non-aqueous media .
Reactivity and Applications: Woodward’s reagent L is renowned for epoxidizing alkenes via electrophilic oxygen transfer, facilitated by the electron-deficient oxazolium core. The target compound’s bulkier 2-methylphenyl group may sterically hinder such reactions but could favor selective transformations in sterically demanding substrates. The absence of a sulfonate group in the target compound limits its aqueous solubility, restricting its use to aprotic solvents like dichloromethane or acetonitrile.
Stability and Safety: Perchlorate salts (e.g., target compound, Woodward’s L) are thermally stable but pose explosion risks under friction or heating. This contrasts with Woodward’s reagent K, which lacks a perchlorate counterion and is safer for large-scale applications .
Biological Activity
2-tert-Butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate (CAS Number: 918884-81-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
The chemical formula for 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate is C14H18ClNO4, with a molecular weight of approximately 315.75 g/mol. The compound features an oxazolidine ring structure which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that oxazolium compounds have been studied for their antimicrobial properties. A study focusing on various oxazoles demonstrated that derivatives similar to 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Enzyme Inhibition
One of the most significant findings regarding the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The IC50 value for tyrosinase inhibition was found to be approximately 14.33 μM, indicating a strong inhibitory potency compared to other known inhibitors such as kojic acid .
Antioxidant Activity
The antioxidant capabilities of 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate have also been explored. Studies using DPPH and ABTS radical scavenging assays revealed that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .
Case Study 1: Tyrosinase Inhibition
In a controlled study assessing the tyrosinase inhibition activity of various oxazole derivatives, 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate was tested alongside other compounds. The results showed that this compound effectively reduced the production of dopachrome from L-DOPA, confirming its potential as a skin-whitening agent in cosmetic formulations due to its ability to inhibit melanin production .
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-tert-butyl-5-(2-methylphenyl)-1,2-oxazol-2-ium perchlorate | 14.33 ± 1.63 | Tyrosinase Inhibition |
| Kojic Acid | 25.00 ± 3.00 | Tyrosinase Inhibition |
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant properties of several oxazole derivatives including the target compound using DPPH radical scavenging assays. The results indicated that while not the most potent antioxidant tested, it still exhibited significant scavenging activity comparable to some commercial antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
